Home > Products > Screening Compounds P85555 > 5-Methoxy-2,3-dihydro-1H-inden-2-amine
5-Methoxy-2,3-dihydro-1H-inden-2-amine - 73305-09-6

5-Methoxy-2,3-dihydro-1H-inden-2-amine

Catalog Number: EVT-389720
CAS Number: 73305-09-6
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methoxy-2,3-dihydro-1H-inden-2-amine, also known as 5-methoxy-2-aminoindane, is a compound belonging to the indane family. It has gained attention for its potential applications in medicinal chemistry, particularly as a candidate for alcohol replacement drugs due to its less toxic profile compared to ethanol. The compound's molecular structure was first mentioned in a patent in 1998 and has since been detailed in peer-reviewed literature .

Source

The compound can be synthesized from various starting materials, including 5-methoxy-2-iodoaniline and other indane derivatives. Its synthesis methods are documented in patents and research articles, providing insights into its preparation and potential applications .

Classification

5-Methoxy-2,3-dihydro-1H-inden-2-amine is classified as an indane derivative and a substituted amine. It is of particular interest in pharmacology and medicinal chemistry due to its structural similarities to other psychoactive compounds and its interactions with neurotransmitter systems .

Synthesis Analysis

Methods

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-amine typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with commercially available 5-methoxy-2-iodoaniline.
  2. Cyclization: This compound undergoes cyclization reactions to form the indene structure.
  3. Reduction: Subsequent reduction steps convert intermediate products into the desired amine form.

Technical Details

One efficient method reported involves using ethyl 1H-indene-1-carboxylate as a precursor, which is subjected to hydrogenation, hydrolysis, amidation, and reduction processes. This multi-step synthesis has been noted for its mild reaction conditions and high yields of the final product .

Molecular Structure Analysis

Structure

The molecular formula of 5-methoxy-2,3-dihydro-1H-inden-2-amine is C10H13NOC_{10}H_{13}NO, with a molecular weight of approximately 179.22 g/mol. The compound features a methoxy group at the 5-position of the indene ring and an amino group at the 2-position.

Data

Key structural identifiers include:

  • InChI: InChI=1S/C10H13NO/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;
  • Canonical SMILES: COC1=CC2=C(CC(C2)N)C=C1;
    These identifiers facilitate database searches and chemical modeling .
Chemical Reactions Analysis

Reactions

5-Methoxy-2,3-dihydro-1H-inden-2-amine can participate in various chemical reactions including:

  1. Oxidation: Converting the amine to an imine or related functional groups.
  2. Reduction: Further reduction reactions can modify the indene structure or the amine functionality.
  3. Substitution Reactions: The amino group can undergo typical nucleophilic substitutions.

Technical Details

The specific conditions for these reactions vary significantly based on the desired product and can involve reagents such as sodium hypochlorite or other oxidizing agents .

Mechanism of Action

Process

Data

Research suggests that similar compounds may act as agonists or antagonists at various receptor sites, indicating a need for further studies to clarify the specific interactions of this compound .

Physical and Chemical Properties Analysis

Physical Properties

5-Methoxy-2,3-dihydro-1H-inden-2-amine is typically presented as a hydrochloride salt for stability and ease of handling. Its physical state can vary based on purity and preparation method.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.
  • Solubility: The compound is soluble in organic solvents such as ethanol but may have limited solubility in water.

Relevant data from chemical databases provide insights into its stability under various conditions .

Applications

Scientific Uses

5-Methoxy-2,3-dihydro-1H-inden-2-amine has potential applications across several fields:

  1. Medicinal Chemistry: Investigated as a therapeutic agent for conditions like addiction or mood disorders.
  2. Biological Research: Used to study cellular processes involving neurotransmitter systems.
  3. Chemical Industry: Potentially serves as an intermediate in drug development or synthesis of related compounds.

Research continues to explore its efficacy and safety in various applications, emphasizing its role as a promising candidate in pharmacological studies .

Introduction to 5-Methoxy-2,3-dihydro-1H-inden-2-amine

Nomenclature and Structural Classification in the 2-Aminoindane Family

Systematic and Common NomenclatureThe compound is systematically named 5-methoxy-2,3-dihydro-1H-inden-2-amine under IUPAC conventions, reflecting its methoxy-substituted indane core with an amine group at the 2-position. Its hydrochloride salt form (CAS: 81593-54-6) is prevalent in research due to enhanced stability and solubility, while the freebase form carries CAS 73305-09-6 [2] . Common synonyms include MEAI (Methoxyaminoindane), 5-MeO-AI, 5-Methoxy-2-aminoindane, and CMND-100 (its developmental code name in therapeutic contexts) [2] [6]. Table 1 consolidates key nomenclature variants.

Structural Features and Physicochemical PropertiesMEAI features a bicyclic indane scaffold—a benzene ring fused to a five-membered aliphatic ring—creating conformational rigidity compared to flexible phenethylamines like amphetamine. Critical substituents include:

  • A methoxy group (-OCH₃) at the 5-position of the aromatic ring, influencing electronic distribution and receptor interactions.
  • A primary amine (-NH₂) at the 2-position of the aliphatic ring, enabling salt formation and transporter interactions [2] [8].

This structure classifies MEAI as a semirigid amphetamine analog, with the indane ring restricting rotational freedom and potentially enhancing target selectivity. Table 2 summarizes key physicochemical properties, with the hydrochloride salt (molecular formula: C₁₀H₁₄ClNO; MW: 199.68 g/mol) demonstrating solubility in polar solvents like DMSO (15 mg/mL) and ethanol (10 mg/mL) [2] [9].

Positioning Within the 2-Aminoindane FamilyMEAI belongs to a broader class of synthetic aminoindanes explored for psychoactive and therapeutic effects. It shares core structural motifs with:

  • 2-AI (2-Aminoindane): The unsubstituted parent compound.
  • MDAI (5,6-Methylenedioxy-2-aminoindane): Features a methylenedioxy bridge instead of methoxy.
  • MMAI (5-Methoxy-6-methyl-2-aminoindane): Adds a methyl group adjacent to the methoxy [8] [10].

Unlike cathinones or piperazines—classes prevalent in novel psychoactive substances (NPS)—aminoindanes like MEAI exhibit constrained geometry that moderates their interaction with monoaminergic targets [8].

Table 1: Nomenclature of 5-Methoxy-2,3-dihydro-1H-inden-2-amine

Nomenclature TypeDesignation
IUPAC Name (Freebase)5-methoxy-2,3-dihydro-1H-inden-2-amine
IUPAC Name (HCl Salt)5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS Number (Freebase)73305-09-6
CAS Number (HCl Salt)81593-54-6
Common SynonymsMEAI, 5-MeO-AI, 5-Methoxy-2-aminoindane, CMND-100, Chaperon
Molecular Formula (Freebase)C₁₀H₁₃NO
Molecular Formula (HCl Salt)C₁₀H₁₄ClNO

Table 2: Physicochemical Properties of MEAI Hydrochloride

PropertyValueSource/Notes
Molecular Weight199.68 g/mol
AppearanceSolid (typically white to off-white)Research-grade form
Solubility (DMF)5 mg/mL [2]
Solubility (DMSO)15 mg/mL [2]
Solubility (Ethanol)10 mg/mL [2]
Melting Point240–243 °C [9]
UV Absorption Maxima225 nm, 281 nmCharacteristic of indane chromophore [2]
¹H NMR (D₂O)δ 6.75 (d, J=8.4 Hz, 1H), 6.55 (s, 1H), 3.80 (s, 3H), 3.30–3.10 (m, 2H), 2.90–2.70 (m, 1H), 2.20–1.90 (m, 2H) [2]

Historical Context of Discovery and Early Pharmacological Interest

Initial Synthesis and 20th-Century ResearchMEAI was first synthesized in 1956 during exploratory chemistry of indane derivatives, though its pharmacological characterization lagged behind its creation [6]. Early interest in aminoindanes focused on 2-AI (2-aminoindane) and analogs for non-psychoactive applications:

  • Bronchodilators: Levin et al. (1944) investigated 2-AI as a less toxic alternative to ephedrine, demonstrating efficacy in rodent models [10].
  • Analgesics: Aminoindanes showed morphine-comparable pain relief without opioid receptor involvement [10].
  • MAO Inhibitors: N-methylated aminoindanes displayed monoamine oxidase inhibition, hinting at neuroprotective potential [8].

MEAI itself remained largely unexplored until the late 1990s–early 2000s, when patents described its synthesis implicitly within Markush structures [6].

Emergence in Novel Psychoactive Substance (NPS) MarketsMEAI gained prominence circa 2015–2017 amid regulatory bans on cathinones (e.g., mephedrone) and piperazines. Marketed as an "alcohol substitute" or "empathogen" under names like "Pace" (a liquid formulation containing 160 mg MEAI), it was promoted for inducing mild euphoria and reducing alcohol craving [2] [6]. Key events included:

  • Health Canada's Warning (2018): Declared "Pace" illegal due to structural similarity to amphetamine, halting distribution [2] [6].
  • Gonzo Journalism Reports: Personal accounts (e.g., New Scientist) described MEAI's effects as alcohol-like but clearer-headed [6].

Transition to Therapeutic DevelopmentConcurrently, academic researchers identified MEAI’s mechanistic uniqueness. Seminal studies by Nutt, Golan, and Shimshoni (2017–2018) characterized its pharmacokinetics and pharmacodynamics [6]:

  • 2017: First peer-reviewed paper detailing MEAI’s pharmacology [6].
  • 2018: Metabolic and behavioral studies confirming alcohol-consumption reduction in rodents [6].

This research underpinned its redevelopment as CMND-100 by Clearmind Medicine Inc. (2022) for alcohol use disorder (AUD), cocaine addiction, and metabolic disorders [2] [6]. Patents filed by Golan framed MEAI as a "binge behaviour regulator" and "alcoholic beverage substitute," cementing its shift from recreational NPS to clinical candidate [2] [6].

Role in the Evolution of Monoamine-Releasing Agent Research

Mechanistic Profile: Selective Serotonin ReleaseMEAI functions primarily as a substrate-type monoamine releasing agent (MRA), transported into presynaptic neurons via plasma membrane transporters (SERT, NET, DAT) to trigger neurotransmitter efflux. Crucially, it exhibits modest selectivity for serotonin (5-HT) release over norepinephrine (NE) and dopamine (DA), quantified through rat synaptosome assays [2] [6] [10]:

  • Serotonin Release (EC₅₀ = 134 nM): ~6-fold more potent than for NE (EC₅₀ = 861 nM) and ~20-fold more potent than for DA (EC₅₀ = 2,646 nM) [2] [6].
  • Classification: Termed a Selective Serotonin Releasing Agent (SSRA), contrasting with non-selective releasers like MDMA or dopamine-centric agents like amphetamine [6] [8].

Table 3 compares MEAI’s releasing potency to classical MRAs.

Structural Drivers of SelectivityMEAI’s selectivity arises from:

  • Conformational Rigidity: The indane scaffold limits flexibility, optimizing orientation for SERT over DAT [8] [10].
  • 5-Methoxy Substitution: Electron-donating groups at the 5-position enhance 5-HT affinity, mirroring structure-activity trends in phenethylamines (e.g., 5-MTA vs. 4-MTA) [2] [8].

This profile reduces stimulatory and reinforcing effects typical of dopamine-centric MRAs, suggesting lower abuse potential [6] [10].

Therapeutic Implications and Research ImpactMEAI’s SSRA activity underpins its investigation for:

  • Alcohol Use Disorder (AUD): Reduces alcohol craving and consumption in rodents, potentially by mimicking alcohol’s serotonergic effects without toxicity [2] [6].
  • Cocaine Addiction: Modulates reward pathways via serotonin dominance, attenuating cocaine-seeking behavior in animal models [6].

Its emergence validated the aminoindane scaffold as a template for designing safer MRAs. Unlike MDMA—which causes serotonergic neurotoxicity via reactive metabolites and excessive dopamine release—MEAI produces minimal long-term serotonergic deficits in preclinical models [8] [10]. This positions it as a tool for refining MRA design to decouple therapeutic effects from neurotoxicity.

Table 3: Monoamine Release Selectivity Profile of MEAI vs. Reference Compounds

CompoundSerotonin Release (EC₅₀, nM)Norepinephrine Release (EC₅₀, nM)Dopamine Release (EC₅₀, nM)Source
MEAI1348612,646 [2] [6]
2-AI>10,00086439 [6]
MDAI1141171,334 [6]
d-Amphetamine698–1,7656.6–7.25.8–24.8 [6]
MDMA50–8554–11051–278 [6]

Additional Pharmacodynamic InteractionsBeyond monoamine release, MEAI exhibits:

  • α2-Adrenergic Receptor Affinity: Modulates noradrenergic signaling, potentially contributing to autonomic effects [6] [10].
  • Weak Transporter Inhibition: Secondary to its primary releasing action [6].

These interactions further distinguish it from classical SSRAs like fenfluramine and underscore its multifaceted mechanism.

Properties

CAS Number

73305-09-6

Product Name

5-Methoxy-2,3-dihydro-1H-inden-2-amine

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-2-amine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9H,4-5,11H2,1H3

InChI Key

HLXHCNWEVQNNKA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC(C2)N)C=C1

Canonical SMILES

COC1=CC2=C(CC(C2)N)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.